N-Benzyl-4-fluoro-2-iodoaniline
Description
Structure
3D Structure
Properties
CAS No. |
922142-48-1 |
|---|---|
Molecular Formula |
C13H11FIN |
Molecular Weight |
327.14 g/mol |
IUPAC Name |
N-benzyl-4-fluoro-2-iodoaniline |
InChI |
InChI=1S/C13H11FIN/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChI Key |
NICUUEZZRLMGKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)F)I |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl 4 Fluoro 2 Iodoaniline and Its Core Structural Motifs
Strategies for N-Benzylation of Fluoroiodoanilines
The introduction of a benzyl (B1604629) group onto the nitrogen atom of 4-fluoro-2-iodoaniline (B1303420) is a critical step that can be accomplished through various catalytic methods. These approaches are designed to be efficient and tolerate the halogen substituents present on the aniline (B41778) ring.
Palladium-Catalyzed N-Arylation/N-Alkylation Approaches for Anilines
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of C(sp²)–N bonds. acs.orgwikipedia.org This reaction has broad applications in both academic and industrial settings for synthesizing aryl amines from aryl halides and amines. acs.orgwikipedia.org The process typically involves a palladium catalyst, a phosphine (B1218219) or carbene ligand, and a base. acsgcipr.org
The catalytic cycle is understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation, and finally, reductive elimination to yield the desired N-arylated product. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, by the Buchwald group has been instrumental in improving the efficiency and scope of these reactions, allowing for the coupling of a wide array of amines and aryl halides under milder conditions. youtube.com
Recent advancements have focused on expanding the utility of these reactions. For instance, palladium catalysts have been successfully employed for the N-alkylation of amines using alcohols, a greener alternative to traditional alkyl halides, proceeding via a "borrowing hydrogen" mechanism. mdma.chrsc.orgchemrxiv.org This methodology involves the in-situ oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction to the N-alkylated amine. chemrxiv.org Furthermore, palladium-catalyzed distal alkylation of silyldienol and silyltrienol ethers of enones has been reported, showcasing the versatility of palladium catalysis in forming C-C bonds at remote positions. rsc.org
| Catalyst System | Reactants | Key Features |
| Pd(0) with phosphine ligands | Aryl halides and amines | Forms C(sp²)–N bonds, wide substrate scope. acs.orgwikipedia.org |
| Pd/Fe2O3 | Amines and alcohols | Base and organic ligand-free N-alkylation. mdma.ch |
| Pd(TFA)2 with NFBS | Unactivated alkenes | Intra/intermolecular diamination. organic-chemistry.org |
Amination Reactions in the Presence of Halogen Substituents
The synthesis of N-benzylated anilines bearing halogen substituents requires careful control of reactivity to ensure selective C-N bond formation without disturbing the existing C-halogen bonds. Palladium-catalyzed amination reactions have shown remarkable chemoselectivity, enabling the coupling of amines with aryl halides that possess other halogen atoms. chemrxiv.orgnih.gov For example, it is possible to selectively react an aryl bromide in the presence of a chloride or triflate group. chemrxiv.orgnih.gov
Copper-catalyzed amination reactions, such as the Ullmann condensation, offer an alternative to palladium-based systems. nih.govorganic-chemistry.org Modern variations of the Ullmann reaction utilize ligands to facilitate the coupling at lower temperatures than traditionally required. acsgcipr.org These methods have been shown to be effective for the amination of aryl bromides that are sensitive to strong bases and can tolerate various functional groups. nih.gov
Transition-metal-free amination methods have also been developed, utilizing microwave irradiation to promote the reaction between aryl halides and amines, sometimes proceeding through a benzyne (B1209423) intermediate. organic-chemistry.org Additionally, direct amination of certain halogenated carbonyl compounds with anilines provides a straightforward route to γ-anilino-β-ketoesters. nih.gov The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity and preventing unwanted side reactions, such as halogen scrambling or hydrodehalogenation. wikipedia.orgacs.org
Calcium-Catalyzed Synthesis of N-Benzylated Anilines via Imine Hydrosilylation
A sustainable and efficient approach for the synthesis of secondary amines, including N-benzylated anilines, involves the calcium-catalyzed hydrosilylation of imines. researchgate.netrsc.orgnih.gov This method utilizes a catalytic system composed of calcium triflimide (Ca(NTf₂)₂) and potassium hexafluorophosphate (B91526) (KPF₆), which act synergistically to promote the reduction of aldimines. rsc.orgnih.gov The imine precursor can be conveniently formed in situ from the corresponding aldehyde and amine. researchgate.netnih.gov
The reaction proceeds under mild conditions, often at room temperature, and provides the desired amines in good to excellent yields (40-99%). rsc.orgnih.gov This methodology is attractive due to the use of calcium, an earth-abundant and non-toxic metal. rsc.org The mechanism is believed to involve the electrophilic activation of the silane (B1218182) by the calcium catalyst. researchgate.netnih.gov This process is compatible with various functional groups and has been successfully applied to the gram-scale synthesis of bioactive molecules. rsc.orgnih.gov
| Catalyst System | Reactants | Conditions | Yield |
| Ca(NTf₂)₂ / KPF₆ | Aldimine, Phenylsilane | Room temperature, 16h | 40-99% rsc.orgnih.gov |
Synthesis of 4-Fluoro-2-iodoaniline Precursors
The synthesis of the core 4-fluoro-2-iodoaniline structure is a prerequisite for the subsequent N-benzylation. This involves the regioselective introduction of fluorine and iodine atoms onto the aniline backbone.
Halogenation and Fluorination Strategies in Aniline Synthesis
The direct halogenation of anilines is a fundamental transformation in organic synthesis. nih.gov However, the strong activating nature of the amino group makes regioselective monohalogenation challenging, often leading to multiple substitutions. chemistrysteps.com To control the reactivity and achieve para-selectivity, the amino group is often protected as an acetanilide (B955) before halogenation. chemistrysteps.com
For chlorination and bromination, copper(II) halides in ionic liquids have been used for the direct and regioselective para-halogenation of unprotected anilines under mild conditions. nih.gov Other methods for the regioselective halogenation of electron-rich aromatics include the use of N-halosuccinimides (NCS, NBS, NIS) in the presence of a catalyst. researchgate.net The synthesis of halogenated anilines can also be achieved by treating N,N-dialkylaniline N-oxides with thionyl halides, which allows for selective ortho-chlorination or para-bromination. nih.govnih.gov
Fluorination often requires specialized reagents. N-Fluorobenzenesulfonimide (NFBS) has been used as a source of electrophilic fluorine in palladium-catalyzed reactions. organic-chemistry.org Enzymatic fluorination using fluorinases represents a green chemistry approach, although its synthetic scope is still under development. mdpi.com
Routes to Iodoaniline and Fluoroiodoaniline Scaffolds
The synthesis of 4-fluoro-2-iodoaniline specifically can be achieved through a multi-step process starting from a readily available aniline derivative. prepchem.comchemicalbook.com A common route involves the iodination of 4-fluoroaniline. One reported method involves heating a mixture of 4-fluoroaniline, iodine, and calcium carbonate in a mixture of ether and water. prepchem.com Another approach starts with 2-fluoroaniline, which is first iodinated and then subjected to further transformations. google.com
The synthesis of iodoanilines in general can be accomplished through various methods. One common strategy is the Sandmeyer reaction, where an amino group is converted to a diazonium salt and subsequently displaced by iodide. Alternatively, direct iodination of the aromatic ring can be performed using an iodine source and an oxidizing agent or a catalyst. The regioselectivity of the iodination is influenced by the directing effects of the substituents already present on the aniline ring.
For the synthesis of more complex fluoroiodoaniline scaffolds, a common precursor is 4'-Bromo-2'-fluoroacetanilide, which can be converted to 2-fluoro-4-iodoacetanilide. chemicalbook.com The corresponding aniline can then be obtained by hydrolysis of the acetanilide group. The profiling of iodine-containing metabolites has been studied by exposing organisms to 2-fluoro-4-iodoaniline, highlighting its use as a building block in various research applications. lifechempharma.com
| Starting Material | Reagents | Product | Reference |
| 4-Fluoroaniline | I₂, CaCO₃, ether, water | 4-Fluoro-2-iodoaniline | prepchem.com |
| 2-Fluoroaniline | I₂, NaHCO₃ | 2-Fluoro-4-iodoaniline | google.com |
| 4'-Bromo-2'-fluoroacetanilide | - | 2-Fluoro-4-iodoacetanilide | chemicalbook.com |
Advanced Synthetic Approaches and Green Chemistry Principles
The pursuit of greener and more efficient chemical processes has driven the evolution of synthetic organic chemistry. For a molecule such as N-Benzyl-4-fluoro-2-iodoaniline, which incorporates a substituted aniline core and an N-benzyl group, advanced synthetic routes can significantly reduce waste, energy consumption, and the use of hazardous reagents compared to traditional multi-step syntheses.
One-Pot and Multicomponent Reactions for Heterocycle Formation
For instance, a multicomponent protocol could conceivably be designed to assemble the N-benzyl aniline core. A hypothetical one-pot reaction could involve the reaction of 4-fluoro-2-iodoaniline, benzaldehyde, and a reducing agent. More advanced MCRs, such as the Ugi or Passerini reactions, which combine three or four components, could also be envisioned to build more complex structures starting from an aniline derivative like this compound.
The Povarov reaction, a multicomponent process for synthesizing tetrahydroquinolines, often starts from an aniline, an aldehyde, and an olefin. nih.gov this compound could serve as the aniline component in such a reaction, leading to the formation of highly substituted tetrahydroquinoline frameworks. Similarly, one-pot procedures have been developed for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and triazoles, starting from aniline derivatives. organic-chemistry.orgresearchgate.net These methods often involve a sequence of reactions, such as condensation followed by cyclization, all performed in a single pot. organic-chemistry.org
A notable example of a one-pot reaction involving an aniline derivative is the synthesis of triazolo/benzimidazolo quinazolinones from benzyl halides, 2-amino benzimidazole/3-amino-1,2,4-triazole, and α-hydroxy C-H acids. core.ac.uk This demonstrates the potential for generating significant molecular complexity from relatively simple precursors in a single operation.
Table 1: Examples of One-Pot and Multicomponent Reactions for Heterocycle Synthesis from Aniline Derivatives
| Reaction Type | Starting Materials | Product Type | Key Features |
| Povarov Reaction | Aniline, Aldehyde, Olefin | Tetrahydroquinolines | Multicomponent, forms a key heterocyclic core. nih.gov |
| Knorr Pyrazole Synthesis | Hydrazine/Aniline derivative, 1,3-Dicarbonyl compound | Pyrazoles | Can be performed in a one-pot sequence with hydrolysis. organic-chemistry.org |
| Ugi Reaction | Amine, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino amides | Four-component reaction, high structural diversity. |
| Triazolo/Benzimidazolo Quinazolinone Synthesis | Benzyl halide, Amino-heterocycle, α-Hydroxy C-H acid | Fused Quinazolinones | One-pot, cascade reaction. core.ac.uk |
Transition Metal-Free Methodologies for Aniline Derivatives
The reliance on transition metals in cross-coupling reactions for C-N bond formation, while effective, can lead to concerns about cost, toxicity, and metal contamination in the final product. Consequently, there is a growing interest in developing transition-metal-free alternatives for the synthesis of aniline derivatives.
N-Benzylation of Anilines:
The N-benzylation of anilines is a fundamental transformation. While often achieved using benzyl halides, this can be performed under transition-metal-free conditions. For example, the reaction of anilines with benzyl alcohol can be catalyzed by non-metallic systems, offering a greener alternative to methods requiring pre-functionalized starting materials. A study demonstrated the use of a Cu-Fe catalyst for the N-alkylation of aniline with benzyl alcohol in the absence of a base and oxidant, proceeding through a hydrogen-borrowing mechanism. epa.gov Although this specific example uses metals, it highlights the move towards more sustainable catalytic systems. Truly metal-free approaches for N-alkylation are also being developed, often utilizing organocatalysts or proceeding under catalyst-free conditions at elevated temperatures. nih.gov For instance, the synthesis of 2-anilino nicotinic acid derivatives has been achieved by heating 2-chloronicotinic acid with aniline derivatives without any catalyst. nih.gov
Synthesis of the Substituted Aniline Core:
The synthesis of the core 4-fluoro-2-iodoaniline structure can also be approached using transition-metal-free methods. A common strategy for introducing an amino group to an aromatic ring without a metal catalyst is through the reduction of a nitro group. This can be achieved using various reducing agents under metal-free conditions, such as using D-glucose as a hydrogen source in a water-DMSO mixture. researchgate.net
Another powerful transition-metal-free method for synthesizing primary anilines involves the reaction of arylboronic acids with an electrophilic nitrogen source like hydroxylamine-O-sulfonic acid (HSA) under basic aqueous conditions. nih.govacs.org This method is tolerant of a wide range of functional groups and can be combined with other reactions in a one-pot sequence. nih.gov For example, a 4-fluoro-2-iodophenylboronic acid could potentially be converted to 4-fluoro-2-iodoaniline using this methodology.
Furthermore, benzyne chemistry offers a transition-metal-free route to biaryl amines through a Truce-Smiles rearrangement of aryl sulfonamides. d-nb.info While not directly applicable to the synthesis of this compound itself, it showcases the potential of metal-free C-N bond formation in complex systems.
Table 2: Examples of Transition-Metal-Free Reactions for Aniline Derivative Synthesis
| Reaction Type | Substrates | Product | Key Features |
| Nitroarene Reduction | Nitroarene, D-Glucose | Aniline | Metal-free, green reducing agent. researchgate.net |
| Amination of Arylboronic Acids | Arylboronic acid, H₂N-OSO₃H | Primary Aniline | Metal-free, mild aqueous conditions, broad scope. nih.govacs.org |
| N-Arylation of o-sulfanylanilines | o-sulfanylaniline, Aryne precursor | N-Arylphenothiazine | Metal-free, one-pot synthesis possible. acs.org |
| Friedel-Crafts Reaction | Aldehyde, Aniline | Triarylmethane | Brønsted acid catalyzed, metal- and solvent-free conditions. nih.gov |
Computational and Theoretical Studies on N Benzyl 4 Fluoro 2 Iodoaniline and Analogues
Quantum Chemical Computations and Electronic Structure Analysis
Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of complex organic molecules like N-Benzyl-4-fluoro-2-iodoaniline. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the mechanisms of reactions involving medium to large-sized molecules. researchgate.net For the synthesis of this compound, which can be achieved through reactions like the Buchwald-Hartwig amination, DFT calculations can map out the entire reaction pathway. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
A DFT study on N-benzylaniline, a closely related parent compound, has shown that the method can accurately predict geometric parameters and vibrational frequencies. researchgate.net For this compound, DFT would be employed to investigate the oxidative addition of the C-I bond to a palladium(0) catalyst, subsequent amine coordination, deprotonation, and the final reductive elimination step that forms the C-N bond. The calculated energy barriers for each step would reveal the rate-determining step of the reaction.
| DFT Application | Information Gained for this compound |
| Geometry Optimization | Provides the most stable 3D structure, including bond lengths and angles. |
| Frequency Calculations | Confirms optimized structures as minima or transition states and predicts IR spectra. |
| Reaction Pathway Mapping | Elucidates the step-by-step mechanism of formation. |
| Activation Energy Barriers | Identifies the rate-limiting step in a catalytic cycle. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and localization of these orbitals are key predictors of a molecule's behavior as an electron donor (nucleophile) or acceptor (electrophile).
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, due to the electron-donating nature of the amino group. The presence of the electron-withdrawing fluorine and iodine atoms would likely lower the energy of the HOMO compared to unsubstituted N-benzylaniline. The LUMO, conversely, is anticipated to have significant contributions from the antibonding orbitals of the C-I bond, making this site susceptible to nucleophilic attack or oxidative addition in catalytic reactions. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity.
| Orbital | Expected Localization | Influence of Substituents | Predicted Reactivity |
| HOMO | Aniline ring and Nitrogen lone pair | Fluorine and Iodine lower the energy | Nucleophilic character at the nitrogen and aniline ring. |
| LUMO | C-I antibonding orbital (σ*) | Iodine provides a low-lying acceptor orbital | Electrophilic site at the carbon bearing the iodine atom. |
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It partitions the wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds, as well as unoccupied antibonding orbitals. The interactions between filled (donor) and empty (acceptor) NBOs, known as hyperconjugative interactions, are quantified by second-order perturbation theory and indicate the extent of electron delocalization, which contributes to molecular stability.
In this compound, significant hyperconjugative interactions are expected. These include the delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the aniline ring, a classic example of resonance that enhances the ring's electron density. Furthermore, interactions involving the halogen substituents are anticipated. The lone pairs on the fluorine and iodine atoms can act as donors, while the C-F and C-I antibonding orbitals (σC-F and σC-I) can act as acceptors. The strength of these interactions provides insight into the electronic influence of the halogens on the molecule's structure and reactivity. For instance, a strong nN → σ*C-I interaction would suggest a degree of through-space electronic communication.
| Donor NBO | Acceptor NBO | Type of Interaction | Significance |
| Nitrogen lone pair (nN) | Aniline ring π* orbitals | n → π | Resonance stabilization, increased nucleophilicity of the ring. |
| Nitrogen lone pair (nN) | C-I antibonding orbital (σC-I) | n → σ | Potential for through-space electronic delocalization. |
| C-H bonding orbitals (σC-H) | C-C antibonding orbitals (σC-C) | σ → σ* | Vicinal hyperconjugation contributing to overall stability. |
Mechanistic Probing through Computational Modeling
Computational modeling is a powerful tool for dissecting complex reaction mechanisms, such as those involved in the synthesis of this compound.
Reaction Pathway Elucidation and Transition State Analysis in Catalytic Cycles
The synthesis of N-arylamines is often achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Computational modeling can elucidate the intricate details of the catalytic cycle for the formation of this compound from 4-fluoro-2-iodoaniline (B1303420) and benzylamine.
The catalytic cycle would likely proceed through the following key steps, each with a corresponding transition state that can be located and characterized using DFT:
Oxidative Addition: The C-I bond of 4-fluoro-2-iodoaniline adds to a low-valent palladium(0) complex. The transition state for this step involves the breaking of the C-I bond and the formation of new Pd-C and Pd-I bonds.
Amine Coordination and Deprotonation: Benzylamine coordinates to the resulting palladium(II) complex, followed by deprotonation by a base to form a palladium amido complex.
A study on the palladium-catalyzed amination of fluoroalkylamines highlighted that reductive elimination can be the turnover-limiting step due to the electron-withdrawing nature of the substituents on the amine. nih.gov This is a plausible scenario for the formation of the title compound as well.
Analysis of Non-Covalent Interactions
Non-covalent interactions are fundamental in determining the condensed-phase properties of molecules, including their crystal packing and interactions with biological targets. For this compound, a variety of non-covalent interactions are expected to be significant. nih.gov
The presence of an iodine atom makes halogen bonding a particularly important interaction to consider. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the solid state, the iodine atom of one molecule could interact with the nitrogen atom or the fluorine atom of a neighboring molecule.
| Interaction Type | Donor | Acceptor | Potential Role |
| Halogen Bonding | Iodine (σ-hole) | Nitrogen lone pair, Fluorine lone pair | Directing crystal packing, supramolecular assembly. |
| Hydrogen Bonding | N-H group | Fluorine, π-systems of aromatic rings | Stabilizing crystal structure, influencing solubility. |
| π-π Stacking | Phenyl rings | Phenyl rings | Contributing to crystal lattice energy. |
| C-H•••π Interactions | C-H bonds of the benzyl (B1604629) group | Phenyl ring of another molecule | Fine-tuning the molecular arrangement in the solid state. |
Halogen Bonding and Hydrogen Bonding Networks in Fluorinated Systems
In molecules containing halogen atoms, a phenomenon known as halogen bonding can occur. This is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site on another molecule. nih.gov In the case of this compound, the iodine atom is a prime candidate for forming halogen bonds. Theoretical studies on similar iodinated compounds have shown that the iodine atom possesses a region of positive electrostatic potential, often called a "σ-hole," along the axis of the C-I bond. nih.gov This positive region can interact favorably with electron-rich atoms like nitrogen.
The presence of fluorine atoms in the aniline ring can further influence these interactions. Fluorine is highly electronegative and can modulate the electronic properties of the entire molecule, potentially enhancing the σ-hole on the iodine atom and thus strengthening the halogen bond.
Simultaneously, the secondary amine group (N-H) in this compound provides a site for classical hydrogen bonding. The hydrogen atom bonded to the nitrogen can act as a hydrogen bond donor, interacting with electronegative atoms such as the fluorine on a neighboring molecule or the nitrogen atom itself in a self-associated dimer.
Computational models, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the geometries and energies of these non-covalent interactions. The interplay between halogen bonding (C-I···N) and hydrogen bonding (N-H···F or N-H···N) can lead to the formation of complex and well-defined supramolecular networks in the solid state. The directionality of the halogen bond is a key feature, often being more directional than a hydrogen bond. nih.gov
Below is a table illustrating typical interaction energies and distances for halogen and hydrogen bonds in related systems, as predicted by computational methods.
| Interaction Type | Donor-Acceptor Atoms | Typical Interaction Energy (kcal/mol) | Typical Distance (Å) |
| Halogen Bond | I ··· N | -3 to -10 | 2.8 - 3.5 |
| Hydrogen Bond | N-H ··· F | -2 to -5 | 2.7 - 3.2 |
| Hydrogen Bond | N-H ··· N | -3 to -6 | 2.9 - 3.4 |
Note: The values in this table are illustrative and based on computational studies of analogous fluorinated and iodinated organic molecules. The precise values for this compound would require specific calculations.
Supramolecular Chemistry and Energy Frameworks Analysis
The combination of halogen and hydrogen bonding directs the self-assembly of this compound molecules into larger, ordered structures known as supramolecular assemblies. The study of these assemblies falls under the umbrella of supramolecular chemistry. mdpi.com The specific arrangement of molecules in the crystal lattice is critical in determining the material's bulk properties.
Energy frameworks analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal structure. This method calculates the interaction energies between a central molecule and its surrounding neighbors and categorizes them into electrostatic, dispersion, and repulsion components. The results are often represented as "energy frameworks," which provide a graphical depiction of the strength and directionality of the intermolecular forces.
For a molecule like this compound, energy frameworks would likely reveal a hierarchy of interactions. The strongest interactions would be the hydrogen bonds and halogen bonds, forming the primary scaffolding of the supramolecular structure. Weaker interactions, such as π-π stacking between the aromatic rings and van der Waals forces, would provide additional stabilization. The acylation of N-benzylbispidinols, for instance, has been shown to lead to supramolecular gels where hydrogen bonding and π-π stacking are crucial for the formation of the extended network. mdpi.com
Structure-Reactivity Relationships from Theoretical Perspectives
Theoretical calculations are invaluable for understanding and predicting the chemical reactivity of this compound. By analyzing the molecule's electronic structure, one can identify the most likely sites for chemical reactions.
Key parameters derived from computational chemistry that help in understanding structure-reactivity relationships include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the aniline nitrogen and the aromatic ring, while the LUMO may have significant contributions from the C-I bond, suggesting a susceptibility to nucleophilic attack at the carbon atom or reactions involving the iodine atom.
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, the MEP would likely show a negative potential around the nitrogen and fluorine atoms and a positive potential (the σ-hole) on the iodine atom.
Calculated Charges: Methods like Natural Bond Orbital (NBO) analysis can provide the partial charges on each atom. These charges can help in predicting sites for electrophilic and nucleophilic attack.
Structure-activity relationship (SAR) studies on related N-benzyl compounds have demonstrated how modifications to the molecular structure can influence their biological activity. nih.gov For instance, in a series of acetylcholinesterase inhibitors, the replacement of a flexible side chain with a more rigid indanone moiety led to significant changes in inhibitory potency. nih.gov Similarly, theoretical studies on N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide have utilized DFT to determine its three-dimensional geometry and electronic properties, which are then correlated with its observed anticancer activities. nih.gov
The table below summarizes key computational descriptors and their implications for the reactivity of this compound.
| Computational Descriptor | Predicted Feature for this compound | Implication for Reactivity |
| HOMO | Localized on the aniline nitrogen and phenyl ring. | The nitrogen and the π-system are likely sites for electrophilic attack. |
| LUMO | Significant contribution from the C-I σ* antibonding orbital. | The C-I bond is susceptible to nucleophilic substitution or cleavage. |
| MEP | Negative potential on N and F; positive σ-hole on I. | N and F are potential hydrogen bond acceptors; I is a halogen bond donor. |
| NBO Charges | Negative charge on N and F; positive charge on adjacent C atoms. | Guides the approach of charged reagents. |
These theoretical insights are instrumental in predicting the behavior of this compound in various chemical environments and in guiding the synthesis of new derivatives with desired properties.
Advanced Applications and Derivatization Strategies in Chemical Sciences
N-Benzyl-4-fluoro-2-iodoaniline as a Building Block in Complex Molecule Synthesis
The presence of three distinct functional handles—a secondary amine, a fluorine atom, and an iodine atom—on the this compound scaffold makes it a highly valuable precursor in the synthesis of intricate molecular structures. The interplay of these groups allows for a variety of selective chemical transformations, enabling the construction of diverse and highly functionalized molecules.
Synthesis of Fluorinated Nitrogen-Containing Heterocycles
Fluorinated nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to the often-beneficial effects of fluorine on metabolic stability, binding affinity, and lipophilicity. nih.gov this compound serves as an ideal starting material for the synthesis of such heterocycles. The iodo group provides a reactive site for various cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds.
For instance, the palladium-catalyzed annulation between iodoanilines and ketones is a known method for the synthesis of indoles. chemimpex.com By analogy, this compound can be envisioned to react with various ketones to produce a range of N-benzyl-4-fluoroindoles. Furthermore, the synthesis of fluorinated quinolines can be achieved through reactions involving fluoroanilines. lifechempharma.com The this compound scaffold could potentially be de-benzylated and then utilized in similar cyclization strategies to yield novel fluorinated and iodinated quinoline (B57606) derivatives.
A hypothetical reaction scheme for the synthesis of a fluorinated, N-benzylated indole (B1671886) derivative is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Acetone | Palladium(II) acetate (B1210297) | 1-Benzyl-4-fluoro-2-methyl-1H-indole |
This table illustrates a potential synthetic route where the iodoaniline moiety undergoes a palladium-catalyzed cyclization with a ketone to form the indole core.
Construction of Privileged Scaffolds and Chemical Libraries
Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them invaluable starting points for drug discovery. pageplace.denih.govresearchgate.netmdpi.com The this compound structure, with its combination of aromatic, amino, fluoro, and iodo functionalities, is a prime candidate for the development of novel privileged scaffolds. The iodo group, in particular, serves as a versatile handle for diversification, allowing for the generation of large chemical libraries. calibrechem.com
The concept of using substituted anilines to generate diverse molecular shapes and build libraries of compounds is well-established in medicinal chemistry. researchgate.net Iodoanilines, such as 4-iodoaniline, are recognized as crucial building blocks in the pharmaceutical industry for creating libraries of compounds for screening purposes. calibrechem.com The iodine atom provides a reactive site for a multitude of chemical transformations, enabling the exploration of vast chemical space. calibrechem.com
By employing this compound in diversity-oriented synthesis, it is possible to generate libraries of compounds with significant structural and functional diversity. The benzyl (B1604629) group can be retained or modified, the aniline (B41778) nitrogen can be further functionalized, and the iodine can be substituted through various cross-coupling reactions, leading to a multitude of novel chemical entities with potential biological activities.
Role in Materials Science Research
The unique electronic properties conferred by the fluorine and iodine substituents, combined with the aromatic nature of the aniline core, position this compound as a promising candidate for applications in materials science.
Development of Organic Nonlinear Optical (NLO) Materials
Organic nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The search for new NLO materials with large second-order nonlinear optical coefficients is an active area of research. Aniline derivatives, particularly those with electron-donating and electron-withdrawing groups, are known to exhibit NLO properties.
While direct studies on the NLO properties of this compound are not available, research on related compounds provides valuable insights. For example, fluorinated aniline derivatives are being explored for their NLO properties. nih.gov The introduction of fluorine can enhance the NLO response of organic molecules. The combination of the electron-donating amino group and the electron-withdrawing fluorine and iodine atoms in this compound could lead to a significant intramolecular charge transfer, a key requirement for second-order NLO activity.
Integration into Advanced Functional Materials
The incorporation of fluorine into organic molecules can lead to materials with enhanced thermal stability, chemical resistance, and specific optical and electronic properties. chemimpex.com The this compound molecule, with its fluorine and iodine atoms, can be considered a precursor for the development of advanced functional materials.
The presence of the aniline and iodo functionalities allows for polymerization and surface modification, respectively. For example, aniline-based polymers have been investigated for their ability to capture iodine, which is relevant for environmental remediation. While not directly analogous, this highlights the potential of the aniline core in functional materials. The C-I bond can also be utilized for surface grafting onto various substrates, enabling the design of materials with tailored surface properties.
Development of Research Probes and Chemical Tools
The development of molecular probes for imaging and tracking biological processes is a critical area of chemical biology. The unique properties of fluorine and iodine make this compound an attractive scaffold for the design of such probes.
Fluorine-18 is a widely used positron-emitting radionuclide for positron emission tomography (PET) imaging, while iodine-123 and iodine-125 (B85253) are used in single-photon emission computed tomography (SPECT) and as radiotracers, respectively. The presence of both fluorine and a stable iodine atom in this compound makes it a potential precursor for dual-modality imaging probes. A stable version of the probe can be synthesized and characterized, and then a radioactive isotope of either fluorine or iodine can be introduced for imaging applications.
A recent study highlighted the development of iodinated and fluorinated radiotracers for melanoma imaging, demonstrating the utility of combining these two halogens in a single molecule for diagnostic purposes. researchgate.net Furthermore, fluorinated probes are also being developed for magnetic resonance imaging (MRI), offering an alternative to traditional contrast agents. nih.govresearchgate.netfrontiersin.org The this compound scaffold could be elaborated to create targeted probes for specific biological targets, with the fluorine and/or a radioisotope of iodine serving as the imaging reporter.
In-Depth Analysis of this compound in Advanced Chemical Sciences
Despite a comprehensive search for scientific literature and data, specific, detailed research findings on the chemical compound "this compound" are not presently available. Therefore, a thorough and informative article focusing solely on its advanced applications and derivatization strategies, as per the requested outline, cannot be generated at this time.
The inquiry centered on the strategic integration of this compound within the field of fluorinated building block chemistry. This highly specific area of organic chemistry involves the synthesis and application of fluorine-containing molecules as foundational components for constructing more complex chemical structures, particularly for pharmaceutical and agrochemical purposes.
2-Fluoro-4-iodoaniline: This compound is a known building block in organic synthesis. chemicalbook.comsigmaaldrich.com Its synthesis and properties are documented, and it is commercially available. chemicalbook.combldpharm.com
N-Benzyl-4-fluoroaniline: Information on this compound is also accessible, with suppliers and basic data listed in chemical databases. hoffmanchemicals.comnih.gov
N-Benzyl-4-iodoaniline: This molecule is another related aniline derivative for which some data exists. bldpharm.com
The absence of specific literature for "this compound" prevents a detailed discussion on its role as a fluorinated building block, including potential derivatization strategies and research findings. An authoritative and scientifically accurate article, as requested, requires a foundation of published research, which appears to be lacking for this particular compound.
While general principles of fluorinated building block chemistry are well-established, applying them speculatively to "this compound" without direct evidence would not meet the required standards of accuracy and authoritativeness. The creation of detailed research findings, data tables, and a discussion of its strategic integration into chemical sciences is contingent on the existence of primary scientific literature that specifically addresses this molecule.
Therefore, until research focusing on the synthesis, properties, and applications of this compound is published and made publicly available, the generation of the requested in-depth article is not feasible.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Selective Transformations
The presence of both an iodine and a fluorine atom on the aniline (B41778) ring of N-Benzyl-4-fluoro-2-iodoaniline presents a prime opportunity for selective catalytic transformations. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in typical cross-coupling reactions. Future research will undoubtedly focus on leveraging this reactivity difference.
The development of novel palladium-based catalytic systems is a promising avenue. While traditional palladium catalysts are effective, research into ligand-free palladium catalysis for reactions involving 2-iodoanilines has shown promise, offering a simplified and more cost-effective approach. tandfonline.comcolab.wstandfonline.com For instance, the use of Pd(OAc)2 without a ligand in acetonitrile (B52724) has been shown to effectively catalyze the Heck reaction of 2-iodoanilines with acrylates, yielding 2-alkenylanilines in high yields. tandfonline.comcolab.wstandfonline.com Future work could adapt these ligand-free conditions for this compound, exploring its coupling with a wider range of olefins to synthesize complex molecular scaffolds.
Furthermore, oxidative palladium(II) catalysis, which operates under base-free conditions and uses molecular oxygen as a reoxidant, presents a novel paradigm. nih.gov This approach could be particularly advantageous for this compound, as it may offer different selectivity and functional group tolerance compared to traditional Pd(0)/Pd(II) cycles. Investigating the application of such systems in Suzuki-Miyaura or Stille couplings with this substrate could lead to the efficient synthesis of highly substituted aniline derivatives.
Development of Asymmetric Synthetic Routes Utilizing this compound
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound can serve as a valuable precursor in asymmetric synthesis. Future research will likely focus on the development of catalytic systems that can induce chirality in reactions involving this substrate.
One potential area of exploration is the asymmetric Heck reaction. While challenging, the development of chiral ligands that can effectively control the enantioselectivity of the carbopalladation step would open doors to a variety of chiral indolines and other nitrogen-containing heterocycles. The steric and electronic properties of the N-benzyl and fluoro substituents could play a crucial role in the design of such a catalyst system.
Another avenue is the use of this compound in palladium-catalyzed annulation reactions to form indoles. acs.org The development of chiral versions of these reactions, perhaps through the use of chiral phosphine (B1218219) ligands or by employing a chiral auxiliary on the ketone coupling partner, could lead to the enantioselective synthesis of complex indole (B1671886) alkaloids and related pharmaceutical intermediates.
Advanced Spectroscopic Characterization for Detailed Structural Elucidation
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and designing selective transformations. While standard spectroscopic techniques like 1H and 13C NMR are routinely used, future research should employ more advanced methods for a deeper structural elucidation.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide unambiguous assignments of all proton and carbon signals, which is especially important for a molecule with a complex substitution pattern. Furthermore, solid-state NMR could provide valuable information about the crystal packing and intermolecular interactions of the compound.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data. researchgate.netijcce.ac.ir DFT calculations can be used to predict the optimized geometry, vibrational frequencies (IR and Raman), and electronic properties of this compound. researchgate.net Comparing these theoretical predictions with experimental spectra can provide a high level of confidence in the structural assignment and offer insights into the molecule's frontier molecular orbitals and charge distribution. researchgate.netijcce.ac.ir
| Property | Compound | Value | Source |
|---|---|---|---|
| Molecular Formula | This compound | C13H12FN | nih.gov |
| Molecular Weight | 2-Fluoro-4-iodoaniline | 237.01 g/mol | nih.gov |
| InChIKey | 2-Fluoro-4-iodoaniline | CUMTUBVTKOYYOU-UHFFFAOYSA-N | nih.gov |
Bio-inspired Synthetic Methodologies
Bio-inspired synthesis, which mimics the efficiency and selectivity of enzymatic reactions, is a rapidly growing field. The application of such methodologies to the transformations of this compound is a compelling future direction.
One area of interest is the use of biocatalysts, such as enzymes, to perform selective reactions on the molecule. For example, a lipase (B570770) could be used for the enantioselective acylation or deacylation of a derivative of this compound, providing a green and efficient route to chiral building blocks.
Another approach is to use this compound as a starting material in the synthesis of natural product analogues. Carbazoles, for instance, are a class of nitrogen-containing heterocycles found in many biologically active natural products. beilstein-journals.org The development of a bio-inspired, one-pot synthesis of N-acyl carbazoles from this compound, potentially through a cascade of C-N bond formations and cyclization, would be a significant advancement.
Integration with Flow Chemistry and Automated Synthesis Paradigms
The translation of synthetic methodologies from the research lab to industrial-scale production often benefits from the adoption of modern technologies like flow chemistry and automated synthesis. The integration of reactions involving this compound into these paradigms is a key area for future development.
Flow chemistry, where reactions are performed in continuous-flow reactors, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to easily scale up production. The palladium-catalyzed coupling reactions of this compound are well-suited for adaptation to flow systems. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purities.
Automated synthesis platforms can further accelerate the discovery and optimization of new reactions. nih.gov An automated system could be programmed to perform a large number of experiments in a high-throughput manner, rapidly screening different catalysts, ligands, solvents, and reaction conditions for the transformation of this compound. This would not only speed up the development of new synthetic methods but also generate large datasets that could be used for mechanistic studies and the development of predictive models for reactivity.
Q & A
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
